1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate
Overview
Description
1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is a useful research compound. Its molecular formula is C18H28N4O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-mycobacterial Activity and SAR of Piperazine Analogues
Piperazine and its analogues have been extensively studied for their potential in medicinal chemistry, particularly for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine, as a versatile scaffold, plays a crucial role in the structural framework of these compounds, contributing to their pharmacological diversity. A systematic review emphasized the importance of piperazine-based molecules, elaborating on the design rationale and structure-activity relationship (SAR) of potent anti-TB molecules. This highlights piperazine's significance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are integral to a plethora of drugs with various therapeutic uses, ranging from antipsychotic and antihistamine to anticancer and anti-inflammatory properties. The subtle modifications in piperazine's substitution pattern have led to significant medicinal potential differences. A patent review covering the years 2010-present detailed these applications, showcasing the broad potential and flexibility of piperazine as a building block in drug discovery. This review aims to provide insights into piperazine-based molecular fragments to assist in designing molecules for diverse diseases, highlighting the entity's emergence in pharmacotherapy (Rathi et al., 2016).
Pharmacophoric Contributions of Piperazine
Piperazine and its derivatives have shown a broad spectrum of pharmaceutical applications, underlined by various synthetic methods for their derivatives. The review on piperazine and morpholine analogues presents the current trends in synthesis and their potent pharmacophoric activities. This documentation of piperazine's versatility and efficacy across multiple therapeutic areas signifies its importance in drug development processes, offering insights into novel compounds with high efficacy, better potency, and reduced toxicity (Mohammed et al., 2015).
Piperazine as a Core for Antidepressants
The presence of a piperazine substructure is a common feature among many marketed antidepressants, suggesting a critical role beyond its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of piperazine in developing antidepressants, providing an overview of current developments and SAR studies of piperazine-based compounds. It points towards piperazine's unique contributions to binding conformations of these agents, thus playing a significant role in the design and optimization of novel antidepressants (Kumar et al., 2021).
Properties
IUPAC Name |
acetic acid;tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.C2H4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18;1-2(3)4/h4-7H,8-11H2,1-3H3,(H3,17,18);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJSYSSZGCEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.